molecular formula C6H3FO4 B15351425 3-Fluoro-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione

3-Fluoro-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B15351425
M. Wt: 158.08 g/mol
InChI Key: RXGOLILFDFWLMU-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of two hydroxyl groups and a fluorine atom on a cyclohexadiene ring with two ketone functionalities. It is a yellow solid under standard conditions and has a molecular weight of 156.09 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the fluorination of 2,5-dihydroxycyclohexa-2,5-diene-1,4-dione. One common method involves the reaction of 2,5-dihydroxycyclohexa-2,5-diene-1,4-dione with a fluorinating agent such as Selectfluor or xenon difluoride under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of 3-Fluoro-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione may involve large-scale fluorination processes, ensuring the safety and efficiency of the reaction. The use of continuous flow reactors and advanced fluorination techniques can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce hydroxylated or deoxygenated derivatives.

Scientific Research Applications

3-Fluoro-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione has various applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

  • Biology: The compound can be used as a probe in biological studies to investigate enzyme activities and metabolic pathways.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

3-Fluoro-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione is similar to other fluorinated benzoquinones and dihydroxycyclohexadienes, such as 2,5-dichloro-1,4-benzoquinone and 2,5-dihydroxy-1,4-benzoquinone. its unique fluorine atom imparts distinct chemical and biological properties, making it a valuable compound in various applications.

Comparison with Similar Compounds

  • 2,5-Dichloro-1,4-benzoquinone

  • 2,5-Dihydroxy-1,4-benzoquinone

  • Tetrafluoro-1,4-benzoquinone

This comprehensive overview provides a detailed understanding of 3-Fluoro-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C6H3FO4

Molecular Weight

158.08 g/mol

IUPAC Name

3-fluoro-2,5-dihydroxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C6H3FO4/c7-4-5(10)2(8)1-3(9)6(4)11/h1,8,11H

InChI Key

RXGOLILFDFWLMU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(=C(C1=O)O)F)O

Origin of Product

United States

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